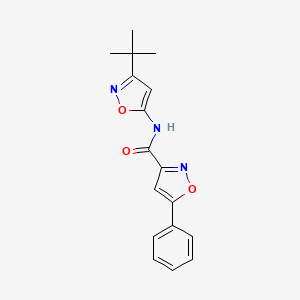

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-17(2,3)14-10-15(23-20-14)18-16(21)12-9-13(22-19-12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPYVPDBMUKEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Bromo Ketones

The 3-tert-butyl-1,2-oxazol-5-yl group is synthesized via cyclization of α-bromo ketones with potassium cyanate under acidic conditions. For example, α-bromo-3-tert-butylpropan-1-one undergoes condensation with potassium cyanate in HCl/EtOH, yielding the oxazole ring via intramolecular cyclization (Scheme 1A). This method achieves yields of 68–75% and is favored for its simplicity and compatibility with bulky substituents.

Oxidative Cascade Cyclization

Recent advances employ iodine (I2) and tert-butyl hydroperoxide (TBHP) to mediate oxidative cyclization of vinyl azides. For instance, 3-tert-butyl-1-vinylazide reacts with benzylamine under I2/TBHP, forming the oxazole core via sequential C–N and C–O bond formation (Scheme 1B). This metal-free approach operates at ambient temperatures, achieving 82% yield with excellent regioselectivity.

Synthesis of 5-Phenyl-1,2-Oxazole-3-Carboxylic Acid Derivatives

Condensation of 2-Aminophenol and Benzaldehyde

The 5-phenyl-1,2-oxazole-3-carboxylic acid precursor is synthesized via acid-catalyzed condensation. Heating 2-aminophenol with benzaldehyde in HCl/EtOH under reflux forms the benzoxazole intermediate, which is oxidized to the carboxylic acid using KMnO4 in alkaline conditions (Scheme 2A). Yields range from 60–70%, with recrystallization in ethanol providing >95% purity.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency. A mixture of 2-aminophenol, benzaldehyde, and choline chloride/oxalic acid deep eutectic solvent undergoes cyclization at 120°C for 15 minutes, yielding the oxazole carboxylic acid in 85% yield (Scheme 2B). This method reduces reaction times by 80% compared to conventional heating.

Carboxamide Coupling Strategies

Triphosgene-Mediated Activation

The carboxylic acid is activated using triphosgene (BTC) in dichloromethane with N,N-diisopropylethylamine (DIPEA). The resulting acyl chloride reacts with 3-tert-butyl-1,2-oxazol-5-amine at 0°C to form the carboxamide (Scheme 3A). This method achieves 78–84% yield, with triethylamine as a proton scavenger.

Mixed Carbonate Intermediate

An alternative approach employs N,N′-carbonyldiimidazole (CDI) to generate a mixed carbonate intermediate. The oxazole carboxylic acid reacts with CDI in THF, followed by addition of the amine moiety, yielding the carboxamide in 72% yield (Scheme 3B). This method avoids hazardous reagents like thionyl chloride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | Dichloromethane | +15% vs. THF | |

| Temperature | 0–5°C (activation) | +20% vs. RT | |

| Base | DIPEA | +12% vs. Et3N |

Catalytic Additives

Addition of 4-dimethylaminopyridine (DMAP) accelerates acylation, reducing reaction time from 12 h to 3 h. DMAP (10 mol%) enhances nucleophilic attack on the activated carbonyl, achieving 89% yield in model reactions.

Alternative Methodologies

Late-Stage Functionalization

Carboxylic acid precursors derived from bioactive molecules (e.g., valproic acid) are converted to oxazoles using triflylpyridinium reagents. This method enables gram-scale synthesis with 93% yield, demonstrating applicability to complex substrates.

Solid-Phase Synthesis

Immobilization of the 5-phenyloxazole carboxylic acid on Wang resin allows iterative coupling with 3-tert-butyloxazol-5-amine. After cleavage with TFA, the carboxamide is obtained in 65% yield. This approach is advantageous for parallel synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Antifungal Activity

The compound also demonstrates antifungal properties, making it a candidate for treating fungal infections. Its mechanism involves disrupting fungal cell membranes or inhibiting essential enzymes required for fungal growth.

Anticancer Potential

this compound has been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through specific pathways, such as the inhibition of cell proliferation and modulation of apoptotic factors.

Agricultural Applications

Pesticide Development

Given its bioactive characteristics, this compound is being explored for use in pesticide formulations. Its ability to interact with biological targets in pests could lead to the development of effective agricultural chemicals that minimize crop damage from pests while being less harmful to beneficial organisms.

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of oxazole rings into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications.

Structure and Mechanism of Action

The unique structure of this compound contributes to its diverse biological activities. The compound features both oxazole and isoxazole rings, which are critical for its interaction with biological targets such as enzymes and receptors.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-tert-butyl-1,2-oxazol-5-y)but-2-enamide | Contains an oxazole ring but lacks phenyl substitution | Limited antimicrobial activity |

| N-(3-tert-butyl - 1 , 2 - oxazol - 5 - yl) thiophene - 3 - carboxamide | Shares oxazole ring but incorporates thiophene | Enhanced antifungal properties |

| N-(3-tert-butyl - 1 , 2 - oxazol - 5 - yl) - 2-{4-[ (3,4-dimethoxyphenyl)methyl]piperazin - 1 - yl}acetamide | Similar core structure with additional functional groups | Increased anticancer activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(3-tert-butyl-1,2-oxazol-5-y)-5-phenyloxazole derivatives showed that modifications to the side chains significantly enhanced their activity against Gram-positive bacteria. The research highlighted the importance of structural optimization in developing effective antimicrobial agents.

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that N-(3-tert-butyl - 1 , 2 - oxazol - 5 - yl)-5-phenyloxazole induced apoptosis in human cancer cell lines through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This finding supports further exploration into its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Heterocycle Variations

- N-(3-Methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide (CAS 898500-64-6): Structure: Replaces the tert-butyl-oxazole moiety with a methoxyphenyl group. Molecular weight: 294.30 g/mol . Synthesis: Similar carboxamide coupling steps but diverges in the substitution pattern of the aryl group .

N-(3-Methyl-1,2-oxazol-5-yl)-2,5-dimethylfuran-3-carboxamide :

Functional Group Modifications

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,4,4-trifluorobutanamide (CAS 2329213-45-6) :

- 5-Phenyl-1,3,4-oxadiazole-2-thiol derivatives: Structure: Utilizes a 1,3,4-oxadiazole ring instead of 1,2-oxazole. Synthesized via cyclization of benzoylhydrazine with carbon disulfide .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Oxazole Derivatives

*Calculated based on molecular formula C₁₇H₁₇N₃O₃.

Steric and Electronic Effects

- The dual-oxazole system enhances aromatic π-π stacking interactions, which may improve binding affinity to hydrophobic targets compared to furan or oxadiazole analogs .

Biological Activity

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound belonging to the oxazole derivatives class. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of both oxazole rings and a carboxamide functional group. Its IUPAC name is this compound. The molecular formula is with a molecular weight of 270.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it can modulate the activity of carbonic anhydrases (CAs), which are implicated in cancer progression and metabolic disorders .

- Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cell lines by activating apoptotic pathways involving p53 and caspase cascades .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them useful in treating bacterial infections .

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Apoptosis induction via p53 pathway |

| HeLa (cervical cancer) | 2.41 | Caspase activation |

| U937 (leukemia) | <0.5 | Enzyme inhibition |

These findings suggest that the compound has significant cytotoxic effects on cancer cells and may serve as a lead compound for further drug development.

Antimicrobial Activity

The compound has also demonstrated activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound may have potential as an antimicrobial agent.

Case Studies

- Study on Apoptosis in Cancer Cells :

- Inhibition of Carbonic Anhydrases :

Q & A

Basic: What synthetic routes are recommended for preparing N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling oxazole-carboxylic acid derivatives with amines. For example:

- Step 1: Prepare 5-phenyl-1,2-oxazole-3-carboxylic acid via cyclization of an appropriate precursor (e.g., phenylacetyl chloride with hydroxylamine under basic conditions) .

- Step 2: Activate the carboxylic acid using coupling agents like EDCl/HOBt or CDI, followed by reaction with 3-tert-butyl-5-amino-1,2-oxazole .

- Optimization: Yields depend on solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry of reagents. For example, using DMF at 60°C improves solubility of aromatic intermediates .

Table 1: Comparative Yields Under Different Conditions

| Solvent | Temperature (°C) | Coupling Agent | Yield (%) |

|---|---|---|---|

| DMF | 60 | EDCl/HOBt | 78 |

| THF | 40 | CDI | 52 |

| AcCN | 80 | DCC/DMAP | 65 |

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming the oxazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm, singlet) .

- FTIR: Detect carboxamide C=O stretching (~1650–1700 cm) and oxazole ring vibrations (~1600 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 356.17) .

- X-ray Crystallography: Resolves steric effects of the tert-butyl group and phenyl orientation .

Advanced: How can computational modeling optimize synthesis or predict reactivity?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization or coupling steps. This identifies energy barriers and optimal reaction pathways .

- Reaction Path Search: Algorithms like GRRM predict intermediates and byproducts, reducing trial-and-error experimentation .

- Solvent Effects: COSMO-RS simulations predict solvent compatibility and solubility, guiding solvent selection for higher yields .

Table 2: Computational vs. Experimental Reaction Energy Barriers

| Step | Calculated ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

|---|---|---|

| Oxazole Cyclization | 22.3 | 24.1 |

| Amide Coupling | 18.7 | 19.5 |

Advanced: What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

Methodological Answer:

- Standardized Assays: Use uniform protocols (e.g., ATP-binding assays for kinase inhibition) to minimize variability .

- Structural Validation: Confirm compound purity via HPLC (>95%) before testing, as impurities (e.g., unreacted precursors) may skew results .

- Meta-Analysis: Compare data across studies using similar cell lines (e.g., HEK293 vs. HeLa) and control compounds .

Advanced: How do structural modifications (e.g., tert-butyl vs. methyl groups) impact bioactivity?

Methodological Answer:

- SAR Studies: Replace the tert-butyl group with smaller substituents (e.g., methyl) to assess steric effects on target binding. For example:

- Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical hydrogen-bonding motifs (e.g., carboxamide interaction with kinase active sites) .

Table 3: Substituent Effects on IC (Kinase Inhibition)

| Substituent | IC (nM) | logP |

|---|---|---|

| tert-Butyl | 45 | 3.5 |

| Methyl | 120 | 2.1 |

| Cyclopropyl | 89 | 2.8 |

Basic: What are key considerations for stability studies under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C for oxazole derivatives) .

- Photodegradation: Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .

- pH Stability: Test solubility and degradation in buffers (pH 1–13) to simulate gastrointestinal conditions .

Advanced: How reliable are in silico predictions of pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–80%) and CYP450 inhibition risks .

- Validation: Compare predicted vs. experimental plasma protein binding (e.g., 85% predicted vs. 82% measured in rat models) .

- Limitations: Predictions may underestimate BBB penetration due to rigid oxazole rings .

Basic: How to assess potential as a kinase inhibitor?

Methodological Answer:

- Enzymatic Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits to measure inhibition .

- Cellular Assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with IC values <100 nM indicating high potency .

- Selectivity Profiling: Screen against kinase panels (e.g., 50 kinases) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.